![molecular formula C21H19N5O2S2 B277205 N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277205.png)
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(4-oxoquinazolin-3(4H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(4-oxoquinazolin-3(4H)-yl)propanamide, commonly known as BQ-123, is a peptide antagonist of endothelin-1 (ET-1) receptor. It is a synthetic compound that has been extensively studied for its therapeutic potential in various diseases, including hypertension, pulmonary hypertension, and cancer.
Mecanismo De Acción
BQ-123 acts as a selective antagonist of the N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(4-oxoquinazolin-3(4H)-yl)propanamide receptor, specifically the ETA subtype. It binds to the receptor and prevents the binding of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(4-oxoquinazolin-3(4H)-yl)propanamide, thereby blocking its vasoconstrictive and mitogenic effects. BQ-123 has been shown to have a high affinity and specificity for the ETA receptor, with minimal activity against the ETB receptor.
Biochemical and Physiological Effects:
BQ-123 has been shown to have a number of biochemical and physiological effects. It has been shown to reduce blood pressure in animal models of hypertension, as well as in humans with essential hypertension. BQ-123 has also been shown to improve pulmonary hemodynamics in animal models of pulmonary hypertension. In addition, BQ-123 has been shown to inhibit the growth and metastasis of cancer cells by blocking the N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(4-oxoquinazolin-3(4H)-yl)propanamide signaling pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BQ-123 is its high affinity and specificity for the ETA receptor, which makes it a useful tool for studying the role of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(4-oxoquinazolin-3(4H)-yl)propanamide in various diseases. However, one limitation is its relatively short half-life, which may require frequent dosing in animal studies. In addition, BQ-123 may have off-target effects on other receptors or signaling pathways, which could confound experimental results.
Direcciones Futuras
There are a number of future directions for research on BQ-123. One area of interest is the development of more potent and long-lasting ETA receptor antagonists for the treatment of hypertension and other cardiovascular diseases. Another area of interest is the use of BQ-123 and other ETA receptor antagonists in the treatment of cancer, either alone or in combination with other therapies. Finally, further studies are needed to elucidate the role of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(4-oxoquinazolin-3(4H)-yl)propanamide and its receptors in various physiological and pathological processes, which could lead to the development of novel therapeutic targets.
Métodos De Síntesis
The synthesis of BQ-123 involves the condensation of 2-amino-5-benzylthio-1,3,4-thiadiazole with N-methyl-3-(4-oxoquinazolin-3(4H)-yl)propanamide in the presence of coupling agents such as HATU or EDC. The resulting product is purified by column chromatography and characterized by various spectroscopic techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
BQ-123 has been extensively studied for its therapeutic potential in various diseases, including hypertension, pulmonary hypertension, and cancer. It has been shown to block the vasoconstrictive effects of N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(4-oxoquinazolin-3(4H)-yl)propanamide, a potent vasoconstrictor peptide that plays a key role in the pathogenesis of cardiovascular diseases. BQ-123 has also been shown to inhibit the growth and metastasis of cancer cells by blocking the N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-N-methyl-3-(4-oxoquinazolin-3(4H)-yl)propanamide signaling pathway.
Propiedades
Fórmula molecular |
C21H19N5O2S2 |
---|---|
Peso molecular |
437.5 g/mol |
Nombre IUPAC |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-N-methyl-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C21H19N5O2S2/c1-25(20-23-24-21(30-20)29-13-15-7-3-2-4-8-15)18(27)11-12-26-14-22-17-10-6-5-9-16(17)19(26)28/h2-10,14H,11-13H2,1H3 |
Clave InChI |
AWHLNFOJRCXZES-UHFFFAOYSA-N |
SMILES |
CN(C1=NN=C(S1)SCC2=CC=CC=C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
SMILES canónico |
CN(C1=NN=C(S1)SCC2=CC=CC=C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.